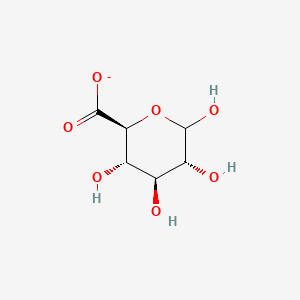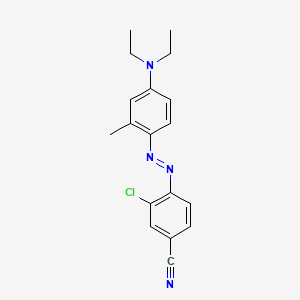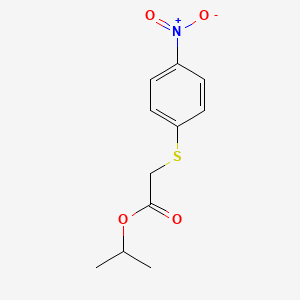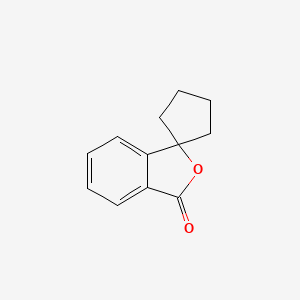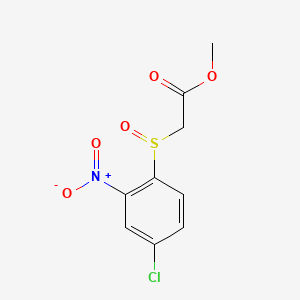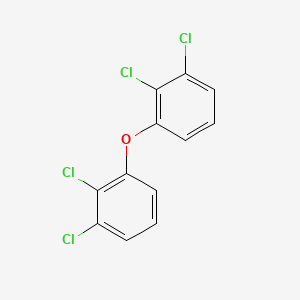
Acetic acid, ((2-nitrophenyl)thio)-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((2-nitrophenyl)thio)-, 1-methylethyl ester is an organic compound that belongs to the class of esters. This compound is characterized by the presence of an acetic acid moiety esterified with a 1-methylethyl group and a 2-nitrophenylthio group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-nitrophenyl)thio)-, 1-methylethyl ester can be achieved through the esterification of acetic acid with 1-methylethyl alcohol in the presence of a catalyst. The reaction typically involves the use of sulfuric acid as a catalyst and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of by-products, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be reduced to an amino group.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the amine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted esters or acids.
Scientific Research Applications
Acetic acid, ((2-nitrophenyl)thio)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which acetic acid, ((2-nitrophenyl)thio)-, 1-methylethyl ester exerts its effects involves the interaction of the nitrophenylthio group with biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and enzymes, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, ((2-nitrophenyl)thio)-, ethyl ester
- Acetic acid, ((2-nitrophenyl)thio)-, methyl ester
- Acetic acid, ((2-nitrophenyl)thio)-, propyl ester
Uniqueness
Acetic acid, ((2-nitrophenyl)thio)-, 1-methylethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs. The 1-methylethyl group provides steric hindrance, affecting the compound’s reactivity and interaction with biological targets.
Properties
CAS No. |
139326-37-7 |
|---|---|
Molecular Formula |
C11H13NO4S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
propan-2-yl 2-(2-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C11H13NO4S/c1-8(2)16-11(13)7-17-10-6-4-3-5-9(10)12(14)15/h3-6,8H,7H2,1-2H3 |
InChI Key |
PFEAWWPWSYSAPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




